Cas no 15235-32-2 (Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-)

Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl- structure
15235-32-2 structure
Product Name:Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-
Numero CAS:15235-32-2
MF:C13H19NO
MW:205.296063661575
CID:217073
PubChem ID:97500
Update Time:2025-04-19

Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzamide,4-(1,1-dimethylethyl)-N,N-dimethyl-
    • 4-tert-butyl-N,N-dimethylbenzamide
    • 4-t-Butyl-N,N'-dimethylbenzamid
    • 4-t-Butyl-N,N-dimethylbenzamid
    • 4-tert-butyl-N,N-dimethyl-benzamide
    • AC1L3YN0
    • AC1Q5DT3
    • HMS1447K10
    • Maybridge3_005862
    • N,N-Dimethyl-4-tert.-butyl-benzamid
    • N,N-dimethyl-4-tert-butylbenzamide
    • N,N-Dimethyl-p-tert.-butyl-benzamid
    • n1,n1-dimethyl-4-(tert-butyl)benzamide
    • NSC128154
    • p-tert-Butyl-N,N-dimethyl-benzamid
    • SureCN4403418
    • NSC-219975
    • CHEBI:195043
    • NSC 128154
    • UNII-RT8XUV0UMU
    • SCHEMBL4403418
    • DTXSID40165006
    • NSC219975
    • RT8XUV0UMU
    • NSC-128154
    • 4-(1,1-Dimethylethyl)-N,N-dimethylbenzamide
    • AKOS003555099
    • 15235-32-2
    • Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl-
    • BENZAMIDE, P-TERT-BUTYL-N,N-DIMETHYL-
    • CCG-244709
    • IDI1_017249
    • P-TERT-BUTYL-N,N-DIMETHYLBENZAMIDE
    • Inchi: 1S/C13H19NO/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)5/h6-9H,1-5H3
    • Chiave InChI: CBIBDXNRXPFAAU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(=CC=1)C(C)(C)C)N(C)C

Proprietà calcolate

  • Massa esatta: 205.14677
  • Massa monoisotopica: 205.146664230g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 219
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 20.3Ų

Proprietà sperimentali

  • PSA: 20.31
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.